N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide
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Overview
Description
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide is a chemical compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide typically involves a multi-step process. One common method includes the reaction of 4-amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(4-nitro-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide.
Reduction: Formation of N-(4-amino-6-hydroxy-1,6-dihydropyrimidin-5-yl)isobutyramide.
Substitution: Formation of N-(4-alkylamino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide.
Scientific Research Applications
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the modulation of neurotransmitter release in neurodegenerative diseases. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
- 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Uniqueness
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide is unique due to its isobutyramide group, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
N-(4-amino-6-oxo-1H-pyrimidin-5-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H12N4O2/c1-4(2)7(13)12-5-6(9)10-3-11-8(5)14/h3-4H,1-2H3,(H,12,13)(H3,9,10,11,14) |
InChI Key |
HSHSTLKZTPFRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(N=CNC1=O)N |
Origin of Product |
United States |
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